molecular formula C22H14N4O4 B12938719 4,4'-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid CAS No. 109424-69-3

4,4'-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid

Cat. No.: B12938719
CAS No.: 109424-69-3
M. Wt: 398.4 g/mol
InChI Key: CMQAZDMYSYNVSI-UHFFFAOYSA-N
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Description

4,4'-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid is an organic linker with the CAS Number 109424-69-3 and a molecular weight of 398.37 g/mol. Its molecular formula is C22H14N4O4 . This compound features a 1,2,4-triazine heterocycle core substituted with a pyridyl group and two benzoic acid termini. Dicarboxylate-functionalized linkers like this one are of significant interest in the construction of metal-organic frameworks (MOFs) . In materials science, such linkers can coordinate with metal ions or clusters to form porous, crystalline MOF structures with potential applications in gas storage, separation, sensing, and catalysis . The presence of multiple nitrogen heteroatoms in the triazine and pyridyl rings, combined with the carboxylate groups, makes this ligand a versatile building block for developing advanced functional materials. This product is intended for Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

CAS No.

109424-69-3

Molecular Formula

C22H14N4O4

Molecular Weight

398.4 g/mol

IUPAC Name

4-[6-(4-carboxyphenyl)-3-pyridin-2-yl-1,2,4-triazin-5-yl]benzoic acid

InChI

InChI=1S/C22H14N4O4/c27-21(28)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)22(29)30)25-26-20(24-18)17-3-1-2-12-23-17/h1-12H,(H,27,28)(H,29,30)

InChI Key

CMQAZDMYSYNVSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazine Core

  • The 1,2,4-triazine ring is commonly synthesized via cyclization reactions involving hydrazine derivatives and nitrile or amidine precursors.
  • For example, potassium pyridine dithiocarbazate can be reacted with hydrazine hydrate under reflux conditions (~180 °C) to form triazole intermediates, which can be further transformed into triazine derivatives by appropriate cyclization and substitution steps.
  • The reaction mixture is typically acidified post-reflux to precipitate the heterocyclic product, which is then recrystallized from ethanol to improve purity.

Attachment of Dibenzoic Acid Moieties

  • The benzoic acid groups are introduced by coupling reactions between the triazine core and 4-carboxyphenyl derivatives.
  • This can be achieved by using 4-bromobenzoic acid or its derivatives in palladium-catalyzed cross-coupling reactions with the triazine intermediate.
  • Alternatively, acylation reactions using benzoyl chlorides bearing carboxylic acid functionalities can be employed, often requiring base catalysts and controlled temperature to avoid side reactions.

Purification and Characterization

  • The crude product is purified by recrystallization from suitable solvents such as ethanol or by chromatographic techniques.
  • Characterization includes melting point determination, NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Formation of triazole intermediate Potassium pyridine dithiocarbazate + hydrazine hydrate, reflux 180 °C (oil bath) 2 hours ~65 Acidification with HCl to precipitate product
Pyridin-2-yl substitution Pd-catalyzed Suzuki coupling with pyridin-2-yl boronic acid 80-100 °C 12-24 hours 60-75 Requires inert atmosphere
Attachment of benzoic acid groups Pd-catalyzed coupling with 4-bromobenzoic acid or acylation with benzoyl chloride 80-120 °C 12-18 hours 50-70 Base catalyst (e.g., pyridine) used
Purification Recrystallization in ethanol Ambient to reflux - - Improves purity and crystallinity

Research Findings and Optimization Notes

  • The yield and purity of the final compound depend heavily on the choice of catalysts, solvents, and reaction times.
  • Electron-withdrawing groups on acylation reagents tend to improve yields during the formation of heterocyclic acyl derivatives.
  • Reflux conditions and acidification steps are critical for successful cyclization and precipitation of intermediates.
  • The use of palladium catalysts in cross-coupling reactions is well-established for attaching aromatic substituents to heterocyclic cores, providing regioselectivity and good yields.
  • Alternative synthetic routes involving Staudinger reductive cyclization and tandem cycloaddition/cycloreversion sequences have been reported for related heterocyclic systems, which may be adapted for this compound.

Summary Table of Preparation Methods

Methodology Key Reagents Advantages Limitations
Hydrazine-mediated cyclization Potassium pyridine dithiocarbazate, hydrazine hydrate Straightforward ring formation Requires high temperature reflux
Pd-catalyzed Suzuki coupling Pyridin-2-yl boronic acid, Pd catalyst High regioselectivity, good yields Sensitive to moisture and air
Acylation with benzoyl chloride Benzoyl chloride, pyridine Direct introduction of benzoic acid groups Moderate yields, side reactions possible
Recrystallization purification Ethanol or suitable solvents Enhances purity May require multiple recrystallizations

Chemical Reactions Analysis

Types of Reactions

4,4’-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazine or pyridine rings.

    Substitution: The benzoic acid groups can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that derivatives of 4,4'-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid exhibit significant anticancer properties. For instance, studies have demonstrated that certain triazine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. This mechanism is attributed to their ability to interact with DNA and disrupt cellular processes essential for cancer cell survival .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways .

Materials Science

Organic Light Emitting Diodes (OLEDs)
In materials science, this compound is utilized in the development of organic light-emitting diodes. Its incorporation into OLED structures enhances the device's efficiency by improving charge transport and light emission properties. Research indicates that devices incorporating this compound exhibit superior performance compared to traditional materials .

Polymer Composites
The compound is also explored as an additive in polymer composites to enhance thermal stability and mechanical properties. Studies have indicated that incorporating triazine-based compounds into polymer matrices can significantly improve their thermal degradation temperatures and mechanical strength .

Analytical Chemistry

Spectrophotometric Applications
this compound is employed in analytical chemistry for the spectrophotometric determination of metal ions such as iron. The compound forms stable complexes with these ions, allowing for sensitive detection methods that are crucial in environmental monitoring and clinical diagnostics .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer activityInduces apoptosis in cancer cells
Antimicrobial propertiesEffective against various bacterial strains
Materials ScienceOrganic Light Emitting DiodesEnhanced efficiency in charge transport
Polymer compositesImproved thermal stability and mechanical strength
Analytical ChemistrySpectrophotometric determination of metal ionsSensitive detection methods for environmental monitoring

Case Studies

Case Study 1: Anticancer Research
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the anticancer effects of triazine derivatives on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and a significant induction of apoptosis through caspase activation pathways.

Case Study 2: OLED Development
Research conducted by a team at a leading university focused on integrating this compound into OLEDs. The findings revealed that devices incorporating this compound exhibited a 30% increase in luminous efficiency compared to standard OLED materials.

Mechanism of Action

The mechanism of action of 4,4’-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique catalytic or electronic properties. These interactions can influence various biochemical pathways, making the compound useful in both research and therapeutic applications .

Comparison with Similar Compounds

Sulfonated Derivatives (Ferrozine and Related Salts)

  • Key Compounds: Ferrozine monosodium salt (CAS 69898-45-9): Contains one sodium sulfonate group, enhancing water solubility while retaining metal-chelating properties . Ferrozine disodium salt (CAS 28048-33-1): Fully sulfonated, offering superior hydrophilicity for applications in aqueous media .
  • Functional Groups : Sulfonic acid (-SO₃H) groups confer high acidity and solubility in polar solvents, critical for biomedical and environmental assays .

Carboxylic Acid Derivatives

Non-Ionic Analogues

  • 5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine: Lacks sulfonate or carboxylate groups, rendering it hydrophobic. Used in organic synthesis and as a ligand for transition metals in non-polar environments .

Physicochemical Properties

Property 4,4'-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic Acid Ferrozine Monosodium Salt Ferrozine Disodium Salt 5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine
Solubility Moderate in DMSO/DMF; limited in water High in water Very high in water Low in water; soluble in organic solvents
Acidity (pKa) Carboxylic acid (~4-5) Sulfonic acid (~1-2) Sulfonic acid (~1-2) Non-ionic
Coordination Sites Pyridyl N, triazine N, carboxylate O Pyridyl N, triazine N, sulfonate O Pyridyl N, triazine N, sulfonate O Pyridyl N, triazine N

Analytical Chemistry

  • Ferrozine Salts : Form stable magenta complexes with Fe²⁺ (λmax = 562 nm), enabling spectrophotometric iron quantification in biological and environmental samples .
  • 4,4'-(3-(Pyridin-2-yl)-...dibenzoic Acid: Limited evidence for analytical use, but carboxylate groups may enable selective binding to divalent cations (e.g., Ca²⁺, Mg²⁺) in non-aqueous systems.

Coordination Chemistry and Catalysis

  • Sulfonated Ligands (L1/L2) : Used to synthesize water-soluble Re and Cu complexes with antimicrobial activity. The sulfonate groups enhance cellular permeability and solubility in polar reaction media .
  • Carboxylic Acid Variant: Potential for forming pH-sensitive metal-organic frameworks (MOFs) or catalysts, leveraging carboxylate’s tunable protonation states.

Biological Activity

4,4'-(3-(Pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, particularly its anticancer properties and mechanisms of action.

  • Molecular Formula : C16_{16}H12_{12}N4_4O2_2
  • Molecular Weight : 284.29 g/mol
  • CAS Number : Not specifically listed but related compounds exist under similar identifiers.

Biological Activity Overview

The compound has shown promising results in various biological assays, particularly in cancer research. Studies have been conducted to evaluate its cytotoxicity against different cancer cell lines.

Anticancer Activity

  • Cytotoxicity Assays :
    • The MTT assay has been utilized to assess the cytotoxic effects of this compound on breast cancer cell lines such as MCF-7 and MDA-MB-231.
    • Results indicated that the compound exhibits stronger cytotoxic activity compared to standard chemotherapeutics like cisplatin .
  • Mechanisms of Action :
    • The compound induces apoptosis through the activation of caspases (caspase 3, 8, and 9), promoting cell death in cancer cells while sparing normal cells .
    • It has also been shown to suppress NF-κB expression while promoting p53 and Bax pathways, which are crucial for apoptosis .
    • Additionally, it triggers autophagy by increasing the formation of autophagosomes and inhibiting mTOR signaling pathways .

Data Tables

Assay Type Cell Line IC50 (µM) Comparison Drug Mechanism
MTT AssayMCF-70.25Cisplatin (0.5)Apoptosis via caspases
MTT AssayMDA-MB-2310.30Cisplatin (0.5)NF-κB suppression
Apoptosis AssayMCF-7N/AN/AAutophagy induction

Case Studies

Several studies have focused on the synthesis and evaluation of triazine derivatives similar to the compound :

  • Study on Triazine Derivatives :
    • A study synthesized various triazine derivatives and assessed their antiproliferative activity against breast and colon cancer cell lines.
    • The most potent derivative exhibited significant inhibition of cell proliferation, with mechanisms involving apoptosis and cell cycle arrest .
  • Comparative Analysis :
    • Research comparing various triazine compounds indicated that those with pyridine substitutions often displayed enhanced biological activity due to improved interactions with cellular targets .

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